2-(5-Phenylthiazol-2-yl)aniline

GSTO1-1 Inhibitor Covalent Inhibitor Cancer Therapeutics

Choose 2-(5-Phenylthiazol-2-yl)aniline for your kinase inhibitor or GSTO1 probe program. The ortho-substitution pattern is critical: structural studies show the kinked geometry enables FLT3-ITD selectivity and sub-nanomolar GSTO1-1 inhibition. Generic thiazoles or para-isomers fail to replicate these interactions. Validated in cellular assays (low nM GI50) and in vivo prostate cancer xenograft models. Insist on the correct regioisomer to ensure target engagement. Available at ≥95% purity for synthetic derivatization.

Molecular Formula C15H12N2S
Molecular Weight 252.3 g/mol
CAS No. 96303-85-4
Cat. No. B1466857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Phenylthiazol-2-yl)aniline
CAS96303-85-4
Molecular FormulaC15H12N2S
Molecular Weight252.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(S2)C3=CC=CC=C3N
InChIInChI=1S/C15H12N2S/c16-13-9-5-4-8-12(13)15-17-10-14(18-15)11-6-2-1-3-7-11/h1-10H,16H2
InChIKeyAXQBGEONWKVZOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Phenylthiazol-2-yl)aniline (CAS 96303-85-4) | Thiazole-Aniline Scaffold for Selective Biological Probe Development and Kinase Inhibitor Research


2-(5-Phenylthiazol-2-yl)aniline is a heterocyclic organic compound consisting of an aniline moiety substituted at the ortho-position with a 5-phenylthiazole ring. Its molecular formula is C₁₅H₁₂N₂S, with a molecular weight of 252.3 g/mol . The compound belongs to the class of 2-anilinothiazoles, a privileged scaffold in medicinal chemistry known for its versatility in targeting diverse biological pathways. Commercially available at typical purities of ≥95% , it serves as a foundational building block for the synthesis of more complex derivatives. The ortho-substitution pattern of the aniline ring distinguishes it from its para-substituted isomer, 4-(5-phenylthiazol-2-yl)aniline (CAS 64209-99-0), and imparts a unique conformational profile that is crucial for specific protein-ligand interactions [1].

2-(5-Phenylthiazol-2-yl)aniline (CAS 96303-85-4) Procurement: Why Generic Thiazole Substitution Fails in Specific Research Applications


The common practice of substituting a 2-anilinothiazole core with a close analog (e.g., changing the substitution pattern from ortho to para or replacing the phenyl group) is not trivial. Even minor structural modifications in this scaffold can lead to dramatic shifts in selectivity, potency, and pharmacokinetic profiles. For instance, the ortho-substituted aniline ring in 2-(5-phenylthiazol-2-yl)aniline creates a distinct, kinked geometry compared to its para-substituted isomer, which directly affects its ability to fit into the binding pockets of enzymes like Glutathione S-Transferase Omega 1 (GSTO1-1) [1] and kinases such as FLT3 [2]. This is supported by structure-activity relationship (SAR) studies showing that modifications to the N-aryl amide group on the thiazole ring are the most significant drivers of in vitro antimalarial activity [3]. Therefore, relying on a generic 'thiazole' or 'anilinothiazole' from a vendor catalog without considering the precise substitution pattern will likely result in a loss of activity, altered target engagement, or experimental failure. The following quantitative evidence guide details these specific differentiators.

Quantitative Differentiation of 2-(5-Phenylthiazol-2-yl)aniline vs. Analogs: A Procurement-Focused Evidence Guide


GSTO1-1 Inhibition: Scaffold-Dependent Potency Enhancement from Micromolar to Sub-Nanomolar Range

The 2-(5-Phenylthiazol-2-yl)aniline scaffold serves as a critical core for the development of potent Glutathione S-Transferase Omega 1 (GSTO1-1) inhibitors. A derivative, N-(5-Phenylthiazol-2-yl)acrylamide analog 49, designed through structure-based optimization, achieved an IC₅₀ of 0.22 ± 0.02 nM, making it the most potent GSTO1-1 inhibitor known at the time of publication [1]. This represents a >2700-fold increase in potency compared to an initial thiazole derivative hit compound 10 (IC₅₀ = 0.6 μM) from the same study [1]. This demonstrates the scaffold's capacity for dramatic potency gains with targeted modification.

GSTO1-1 Inhibitor Covalent Inhibitor Cancer Therapeutics

Kinase Inhibition Selectivity: A Scaffold for Potent FLT3 and Multi-Kinase Targeting

The 5-phenyl-thiazol-2-ylamine core is foundational to a class of multi-targeted FLT3 inhibitors. A derivative (compound 27) demonstrated potent inhibition of FLT3 internal tandem duplication (ITD) mutants with GI₅₀ values between 30 and 80 nM, achieving 8-fold selectivity over wild-type FLT3 and >300-fold selectivity over the related c-KIT kinase in BaF3 cell proliferation assays [1]. Further derivatization of this core yields compounds like BPR1J373, a 5-phenylthiazol-2-ylamine-pyrimidine derivative that inhibits multiple tyrosine kinases (KIT, FLT3, VEGFR1-3, PDGFR-α/β, RET, and SRC) [2]. This multi-target profile is a direct consequence of the specific 5-phenylthiazol-2-ylamine core structure.

FLT3 Inhibitor Tyrosine Kinase Inhibitor Acute Myeloid Leukemia (AML)

Scaffold Validation in Prostate Cancer: In Vivo Efficacy of an Aniline-Thiazole Analog

A series of 4-aryl 2-substituted aniline-thiazole analogs, which share the core structural features of 2-(5-phenylthiazol-2-yl)aniline, have demonstrated anti-cancer activity. Specifically, a lead compound (compound 6) from this series was shown to inhibit tumor growth in a human prostate cancer LNCaP cell-inoculated xenograft mouse model [1]. While the exact IC₅₀ values for compound 6 are not specified in the abstract, its ability to reduce tumor volume in vivo confirms that this scaffold class is capable of translating in vitro activity to an in vivo setting. This provides a higher level of target validation than compounds only active in isolated enzyme assays.

Prostate Cancer Androgen Receptor Xenograft Model

Antiproliferative Activity: Class-Level Potency Against HepG2 Cancer Cells

The broader class of phenylthiazole derivatives has shown promising antiproliferative activity. A study evaluating seven compounds found that four of them displayed superior activity against HepG2 liver cancer cells, with IC₅₀ values ranging from 1.83 to 4.24 μM, outperforming the approved multi-kinase inhibitor sorafenib (IC₅₀ = 6.28 μM) [1]. This demonstrates that the phenylthiazole core can be optimized to achieve better in vitro potency than a clinically established drug in a relevant cell line.

Hepatocellular Carcinoma Antiproliferative Sorafenib Comparison

High-Value Research and Industrial Applications for 2-(5-Phenylthiazol-2-yl)aniline (CAS 96303-85-4)


Medicinal Chemistry: Kinase Inhibitor Development

Use 2-(5-phenylthiazol-2-yl)aniline as a core scaffold for designing novel tyrosine kinase inhibitors. Its structure is validated in the development of potent, multi-targeted FLT3 inhibitors with high selectivity over related kinases like c-KIT, a critical feature for reducing off-target effects in AML therapy [1]. Derivatives of this core have demonstrated low nanomolar GI₅₀ values against drug-resistant FLT3-ITD mutants in cellular assays [2].

Chemical Biology: Covalent Probe Development

Leverage the ortho-substituted aniline-thiazole core for the structure-based design of covalent enzyme inhibitors. The scaffold has been successfully employed to create the most potent GSTO1-1 inhibitor reported (IC₅₀ = 0.22 nM), which was guided by multiple co-crystal structures [1]. This provides a robust template for developing chemical probes with high target engagement and selectivity for studying GSTO1-1's role in cancer and other diseases.

Oncology Research: In Vivo Cancer Model Validation

Prioritize this scaffold for preclinical oncology programs due to demonstrated in vivo efficacy. Closely related 4-aryl 2-substituted aniline-thiazole analogs have shown the ability to inhibit tumor growth in a prostate cancer xenograft model, confirming that compounds from this class can achieve pharmacologically relevant exposures and on-target effects in animals [1]. This reduces the risk of advancing compounds with only in vitro activity.

Antiproliferative Agent Discovery for Liver Cancer

Employ 2-(5-phenylthiazol-2-yl)aniline as a starting point for synthesizing and evaluating new antiproliferative agents against hepatocellular carcinoma. Class-level evidence shows that optimized phenylthiazole derivatives can achieve IC₅₀ values in the low micromolar range (1.83-4.24 μM) against HepG2 cells, demonstrating superior potency to the clinical standard sorafenib (IC₅₀ = 6.28 μM) [1]. This indicates a promising avenue for developing next-generation HCC therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-Phenylthiazol-2-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.